Spiro[4.5]dec-7-ene
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Overview
Description
Spiro[4.5]dec-7-ene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is characterized by a spirocyclic structure, which means it contains two rings that share a single atom. This compound is also known as 1,8-dimethyl-4-(1-methylethenyl)-spiro[4.5]dec-7-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[4.5]dec-7-ene can be synthesized through various methods, including the Diels-Alder reaction. For instance, one method involves the cycloaddition of methyl vinyl ketone with 2-methylene-4-phenyl-1,3-dioxolane . The reaction is typically carried out in a Parr-reactor at elevated temperatures (around 150°C) with hydroquinone as a stabilizer .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.
Scientific Research Applications
Spiro[4.5]dec-7-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. For instance, as a prolyl hydroxylase domain inhibitor, it competes with 2-oxoglutarate at the active site of the enzyme, thereby inhibiting its activity . This inhibition can mimic the physiological response to hypoxia, leading to the stabilization of hypoxia-inducible factors and the upregulation of target genes .
Comparison with Similar Compounds
- 7-Methyl-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene
- 7-Methyl-2-phenyl-1,3,6-trioxathis compound
Comparison: this compound is unique due to its specific spirocyclic structure and the presence of isopropenyl and dimethyl groups.
Properties
CAS No. |
1712-46-5 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
spiro[4.5]dec-8-ene |
InChI |
InChI=1S/C10H16/c1-2-6-10(7-3-1)8-4-5-9-10/h1-2H,3-9H2 |
InChI Key |
LPIOLZJIOZTRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC=CC2 |
Origin of Product |
United States |
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